

comparative toxicity profiling of Ceceline, harmine, and harmaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceceline

Cat. No.: B1236838

[Get Quote](#)

Comparative Toxicity Profiling: Harmine and Harmaline

A comprehensive guide for researchers and drug development professionals on the toxicological profiles of the β -carboline alkaloids, harmine and harmaline. This guide provides a comparative analysis based on available experimental data, detailing cytotoxic, genotoxic, neurotoxic, and hepatotoxic effects.

Due to the absence of publicly available toxicological data for the compound "**Ceceline**," this guide will focus on the comparative toxicity of harmine and harmaline, two structurally related and more extensively studied β -carboline alkaloids.

Executive Summary

Harmine and harmaline are bioactive β -carboline alkaloids found in various plants, notably *Peganum harmala*. While they exhibit a range of pharmacological activities, their toxicological profiles present significant considerations for their therapeutic application. This guide synthesizes experimental data to provide a comparative overview of their toxicity. In general, harmaline appears to exhibit greater cytotoxicity than harmine, while both compounds have demonstrated genotoxic, neurotoxic, and hepatotoxic potential under specific experimental conditions.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various in vitro and in vivo toxicity studies on harmine and harmaline.

Compound	Test System	Endpoint	Result	Reference(s)
Harmine	In vivo (animal model)	LD50	26.9 mg/kg	[1]
V79 Chinese hamster lung cells	Cytotoxicity	More cytotoxic than harman	[2][3]	[4]
Human cell lines (various)	Cytotoxicity	Good viability in tumor and non-tumor cell lines	[4]	
Human colorectal carcinoma SW620	IC50	5.13 µg/ml (48h)	[5]	
Harmaline	Human cell lines (various)	Cytotoxicity	Significantly reduced viability in a dose-dependent manner	

Table 1: Comparative Cytotoxicity Data

Compound	Test System	Assay	Result	Reference(s)
Harmine	Salmonella typhimurium TA98 & TA97	Ames Test	Mutagenic only in the presence of S9 mix	[6]
In vivo (mice)	Micronucleus Assay	Not able to induce chromosomal mutations	[6]	
V79 Chinese hamster lung cells	Comet Assay	Induced DNA damage	[2][3]	
V79 Chinese hamster lung cells	Chromosome Aberration Test	Increased aberrant cell frequency	[2][3]	
Harmaline	Salmonella typhimurium & E. coli	Ames Test & SOS Chromotest	Not genotoxic	[6]

Table 2: Comparative Genotoxicity Data

Compound	Effect	Key Findings	Reference(s)
Harmine & Harmaline	Neurotoxicity	Both are potent tremor-producing β -carboline alkaloids and are considered highly neurotoxic. Administration to laboratory animals produces intense, generalized action tremors.	[7][8]
Impairment of Dopamine Metabolism & Mitochondrial Respiration	Structurally similar to the neurotoxin MPTP, they can impair the nigrostriatal dopamine metabolism and inhibit complex I of the mitochondrial respiratory chain.	[9]	

Table 3: Neurotoxicity Profile

Compound	Test System	Key Findings	Reference(s)
Harmala Alkaloids	Wistar albino rats	Alkaloid extracts of Peganum harmala seeds led to a decrease in body weight, an increase in relative liver weight, and elevated liver enzymes (ALT, AST, ALP). Histopathological examination showed severe liver tissue damage, including inflammation, cell necrosis, and steatosis at higher doses.	[10] [11] [12]

Table 4: Hepatotoxicity Profile of Harmala Alkaloids

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid in the replication and validation of the cited findings.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[\[8\]](#)[\[13\]](#)[\[14\]](#)

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[\[13\]](#)
- Compound Exposure: Treat the cells with varying concentrations of the test compound (e.g., harmine, harmaline) and incubate for a specified period (e.g., 24, 48, or 72 hours).[\[13\]](#)

- MTT Addition: Add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
- Formazan Solubilization: Remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[13]

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[15][16][17][18]

- Cell Preparation: Prepare a single-cell suspension from the sample of interest.
- Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).[19]
- DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
- Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
- Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify the extent of DNA damage (e.g., tail length, percent DNA in the tail).[15]

Neutral Red Uptake Assay for Cytotoxicity

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[18][20][21][22][23]

- **Cell Seeding and Treatment:** Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[\[20\]](#)
- **Neutral Red Incubation:** After the treatment period, remove the medium and add a medium containing a non-toxic concentration of neutral red. Incubate for approximately 2-3 hours to allow for dye uptake.[\[20\]](#)
- **Washing and Dye Extraction:** Wash the cells to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the viable cells.[\[18\]](#)[\[20\]](#)
- **Absorbance Measurement:** Measure the absorbance of the extracted dye using a spectrophotometer. The amount of dye retained is proportional to the number of viable cells.

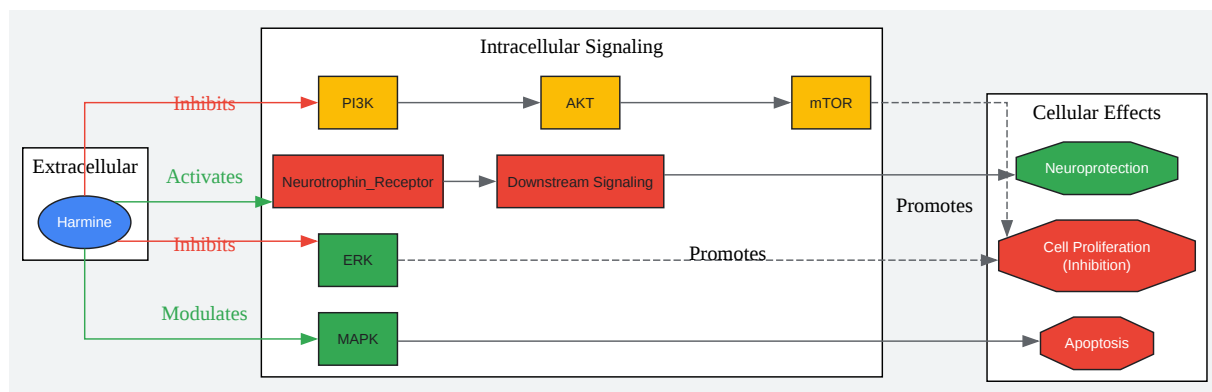
Signaling Pathways and Mechanisms of Toxicity

The toxicity of harmine and harmaline is linked to their interaction with various cellular signaling pathways.

Harmine-Modulated Signaling Pathways

Harmine has been shown to modulate several key signaling pathways, contributing to both its therapeutic and toxic effects.[\[5\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) These include:

- **PI3K/AKT/mTOR Pathway:** Inhibition of this pathway by harmine can induce apoptosis in cancer cells.[\[25\]](#)[\[26\]](#)[\[27\]](#)
- **MAPK Pathway:** Harmine can regulate the MAPKs, such as p38 and JNK, which are involved in cell proliferation, differentiation, and apoptosis.[\[27\]](#)
- **ERK Signaling Pathway:** Inhibition of the ERK pathway by harmine can contribute to its anti-proliferative effects.[\[5\]](#)
- **Neurotrophin Signaling Pathway:** Harmine can upregulate proteins related to the neurotrophin signaling pathway, which may underlie some of its neuroprotective effects at non-toxic concentrations.[\[24\]](#)

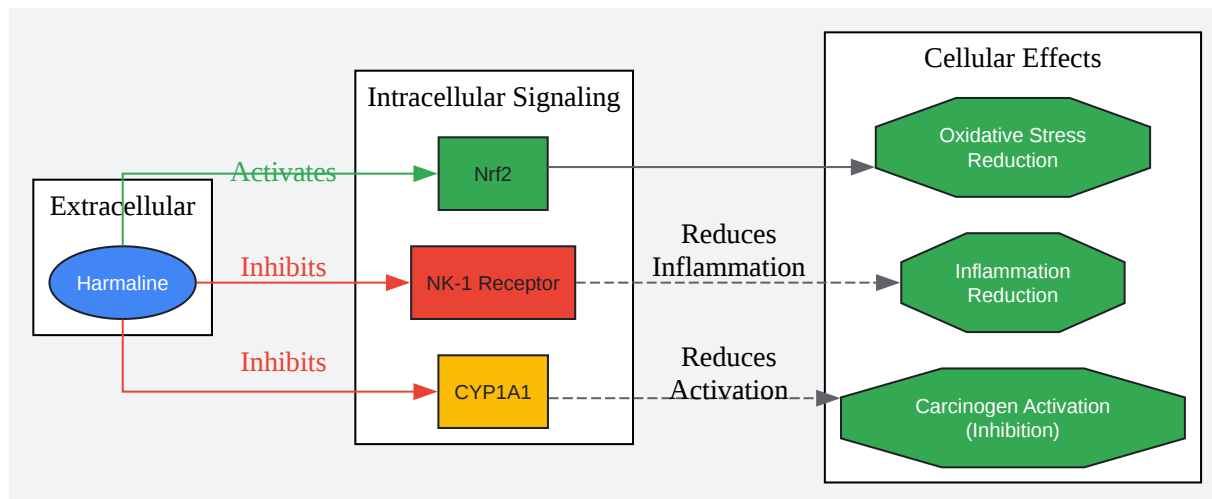


[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by harmine.

Harmaline-Modulated Signaling Pathways

Research indicates that harmaline can also impact critical cellular pathways. For instance, it has been shown to modulate the Nrf-2 pathway and NK-1 receptor signaling, which are involved in oxidative stress and inflammation.[28] Harmaline and its metabolite harmalol can also inhibit the carcinogen-activating enzyme CYP1A1 through transcriptional and posttranslational mechanisms.[29]

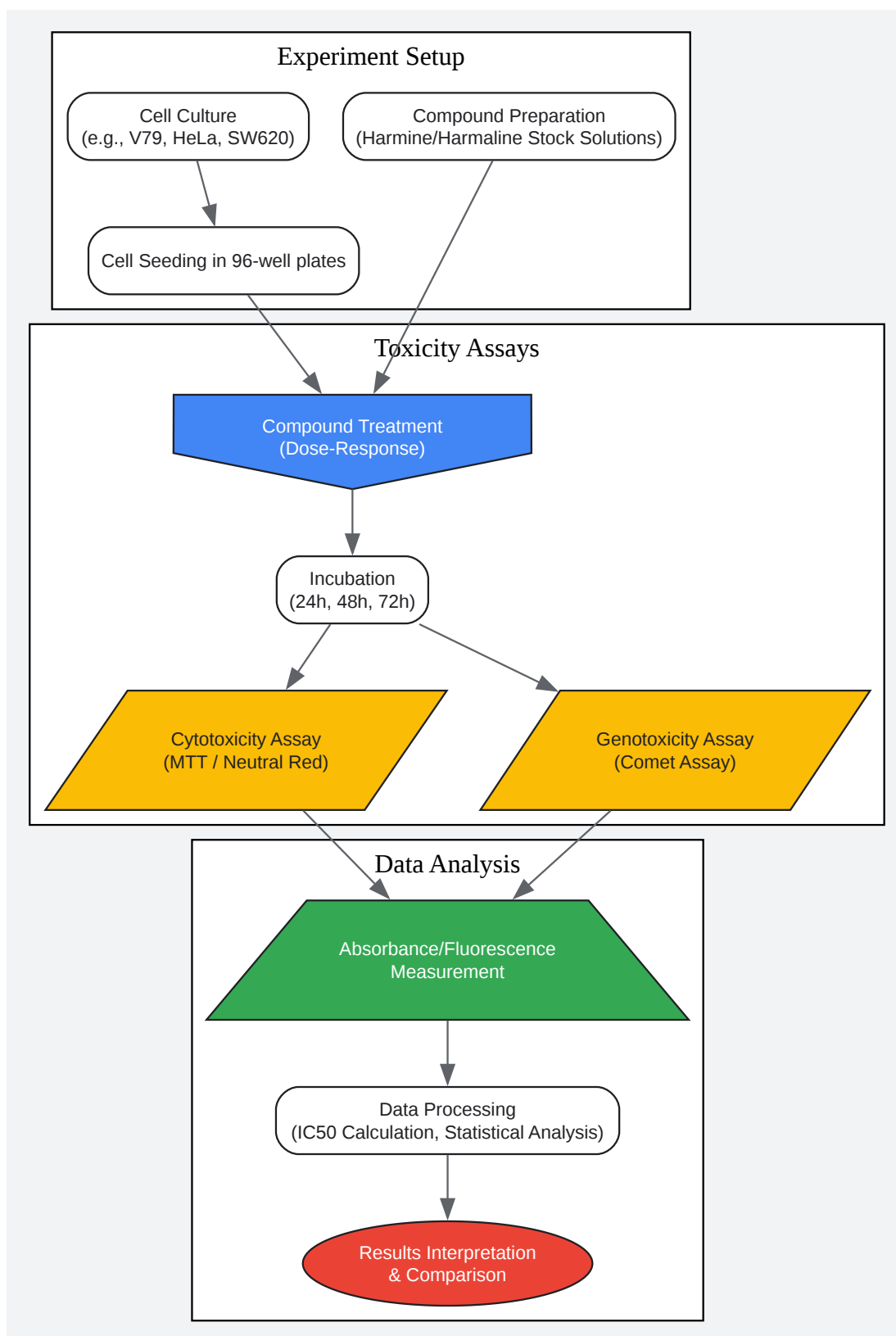


[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by harmaline.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of compounds like harmine and harmaline.



[Click to download full resolution via product page](#)

Caption: In vitro toxicity assessment workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceceline | C19H16N2O2 | CID 5281380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Pyrrolizidine alkaloid toxicity in livestock: a paradigm for human poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifelinediag.eu [lifelinediag.eu]
- 5. Genotoxicity and carcinogenicity studies of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. β -Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β -Carboline - Wikipedia [en.wikipedia.org]
- 10. In vitro cellular cytotoxicity for a human colon cancer cell line by mucosal mononuclear cells of patients with colon cancer and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. mdpi.com [mdpi.com]
- 13. cerilliant.com [cerilliant.com]
- 14. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Neurofilament light chain: a specific serum biomarker of axonal damage severity in rat models of Chemotherapy-Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinicallab.com [clinicallab.com]

- 18. Genotoxicity of environmental agents assessed by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aapspectranet.animalhealthaustralia.com.au [aapspectranet.animalhealthaustralia.com.au]
- 20. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Cephalosporins, Parenteral - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Greater Celandine hepatotoxicity: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CeCILE - An Artificial Intelligence Based Cell-Detection for the Evaluation of Radiation Effects in Eucaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. echemi.com [echemi.com]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 29. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [comparative toxicity profiling of Ceceline, harmine, and harmaline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236838#comparative-toxicity-profiling-of-ceceline-harmine-and-harmaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com